molecular formula C13H19N5O5 B1207811 O-Isopropylguanosine CAS No. 82773-20-4

O-Isopropylguanosine

Cat. No. B1207811
CAS RN: 82773-20-4
M. Wt: 325.32 g/mol
InChI Key: WGBLLRVMAHKTDI-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Isopropylguanosine is a variant of Isoguanosine (isoG), which is an isomer of Guanosine (G). The difference between isoG and G lies in the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG .


Molecular Structure Analysis

Like Guanosine, Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .

Scientific Research Applications

1. Oxidative Stress and Depression

Research has indicated a connection between depression and oxidative stress. Studies utilizing oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG), a derivative of guanosine, have shown that these markers are increased in cases of depression. This suggests potential applications in understanding the biochemical mechanisms underlying depression and possibly in developing treatments that target oxidative stress (Black et al., 2015).

2. Supramolecular Structures and Applications

Isoguanosine, an isomer of guanosine, which includes compounds like O-Isopropylguanosine, has been studied for its ability to form various supramolecular structures. These structures have potential applications in areas such as ionophores, genetics, gel formation, and cancer treatment. This area of research provides a broad scope for developing new materials and therapeutic agents (Ding et al., 2020).

3. Occupational Exposure and Oxidative Biomarkers

Studies on workers exposed to metal oxide nanoparticles have utilized biomarkers like 8-OHdG for assessing oxidative DNA damage. This research is crucial for understanding the health implications of exposure to such materials in industrial settings and developing safety protocols (Liou et al., 2017).

4. Ionophore Research

Research into the mononucleoside O-Isopropylguanosine has revealed its strong affinity for alkali metal cations and its ability to form stable supramolecular structures. These findings are significant for developing new ionophores, which are molecules capable of transporting ions across cell membranes (Tirumala & Davis, 1997).

5. Pregnancy and Oxidative Stress

In pregnancy, biomarkers like 8-OHdG are used to study oxidative stress. This research provides insights into the mechanisms of preterm birth and other pregnancy complications, illustrating the potential for using these biomarkers in prenatal care and understanding pregnancy-related health issues (Ferguson et al., 2015).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLLRVMAHKTDI-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002881
Record name 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Isopropylguanosine

CAS RN

82773-20-4
Record name O-Isopropylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Isopropylguanosine
Reactant of Route 2
Reactant of Route 2
O-Isopropylguanosine
Reactant of Route 3
Reactant of Route 3
O-Isopropylguanosine
Reactant of Route 4
O-Isopropylguanosine
Reactant of Route 5
O-Isopropylguanosine
Reactant of Route 6
O-Isopropylguanosine

Citations

For This Compound
1
Citations
J Adamkiewicz, W Drosdziok, W Eberhardt… - Indicators of Genotoxic …, 1982
Number of citations: 35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.